N-(3-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired compound with good purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s pharmacological properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active molecules . In biology and medicine, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, makes it a potential candidate for the treatment of diseases like glaucoma and Alzheimer’s . Additionally, its antioxidant properties contribute to its potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also inhibits key enzymes involved in cell proliferation and survival, such as PARP-1 and EGFR . In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups . For example, bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) have shown potent anticancer activity through dual inhibition of PARP-1 and EGFR . The unique combination of the triazole and thiadiazine rings in N-(3-METHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H21N5OS |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5OS/c1-16-9-8-14-19(15-16)25-23(30)21-20(17-10-4-2-5-11-17)28-29-22(26-27-24(29)31-21)18-12-6-3-7-13-18/h2-15,20-21,28H,1H3,(H,25,30) |
InChI Key |
LDDYAFVIPBSTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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